Cyclohepta-2,4,6-triene-1-carboxylic Acid
Overview
Description
Cyclohepta-2,4,6-triene-1-carboxylic acid is an organic compound with the molecular formula C₈H₈O₂ It is a derivative of cycloheptatriene, featuring a carboxylic acid functional group attached to the seven-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohepta-2,4,6-triene-1-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of cycloheptatriene with carbon dioxide in the presence of a strong base, such as sodium hydride, to form the carboxylate anion, which is then protonated to yield the carboxylic acid .
Industrial Production Methods: Industrial production of this compound typically involves the large-scale synthesis of cycloheptatriene followed by carboxylation. The process may include steps such as distillation and purification to ensure the desired purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: Cyclohepta-2,4,6-triene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cycloheptatriene-1,3,5-tricarboxylic acid.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The carboxylic acid group can be substituted with other functional groups through reactions such as esterification or amidation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Alcohols or amines in the presence of a catalyst such as sulfuric acid (H₂SO₄) or dicyclohexylcarbodiimide (DCC).
Major Products:
Oxidation: Cycloheptatriene-1,3,5-tricarboxylic acid.
Reduction: Cycloheptatriene-1-carboxaldehyde or cycloheptatriene-1-methanol.
Substitution: Esters or amides of cycloheptatriene.
Scientific Research Applications
Cyclohepta-2,4,6-triene-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in organometallic chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cyclohepta-2,4,6-triene-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds and ionic interactions with active sites, influencing the compound’s biological activity. The pathways involved may include modulation of enzyme activity or receptor binding, leading to various physiological effects .
Comparison with Similar Compounds
Cyclohepta-2,4,6-triene-1-carboxylic acid can be compared with other similar compounds, such as:
Cycloheptatriene: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.
Cycloheptanone: Contains a ketone group instead of a carboxylic acid, leading to different reactivity and applications.
Cycloheptane: Saturated analog with different chemical properties and reactivity.
The uniqueness of this compound lies in its combination of a seven-membered ring with a carboxylic acid group, providing a versatile platform for various chemical transformations and applications .
Properties
IUPAC Name |
cyclohepta-2,4,6-triene-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c9-8(10)7-5-3-1-2-4-6-7/h1-7H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMJMJYGSJNZKBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=CC(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40517809 | |
Record name | Cyclohepta-2,4,6-triene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40517809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4440-40-8 | |
Record name | Cyclohepta-2,4,6-triene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40517809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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